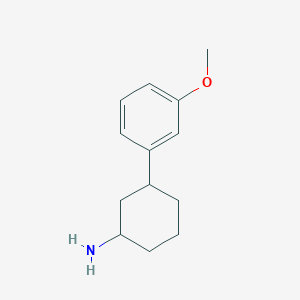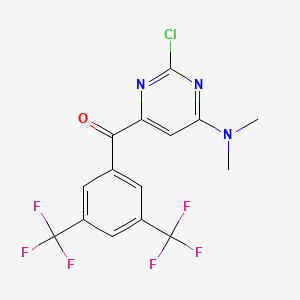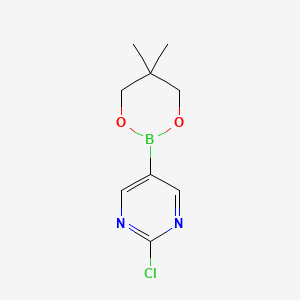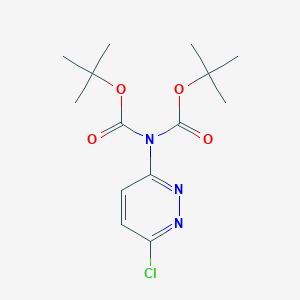
3-(3-Methoxyphenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19NO It belongs to the class of arylcyclohexylamines, which are characterized by a cyclohexane ring bound to an aromatic ring along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The intermediate product is then subjected to a reduction reaction to form the desired amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexyl derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, aldehydes, cyclohexyl derivatives, and substituted amines.
Scientific Research Applications
3-(3-Methoxyphenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. As an arylcyclohexylamine, it is believed to act as an NMDA receptor antagonist, similar to other compounds in this class. This means it can block the activity of NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyeticyclidine (3-MeO-PCE): This compound is structurally similar, with an ethyl group replacing the cyclohexane ring.
Ketamine: Another arylcyclohexylamine, known for its use as an anesthetic and its NMDA receptor antagonist properties.
Phencyclidine (PCP): A well-known dissociative drug with a similar mechanism of action.
Uniqueness
3-(3-Methoxyphenyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the aromatic ring and its cyclohexane backbone
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h3,5,7,9-10,12H,2,4,6,8,14H2,1H3 |
InChI Key |
AYPDCKMBYKZTOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12982047.png)

![6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B12982070.png)
![2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B12982076.png)
![6-Bromo-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12982081.png)

![[1,1'-Bi(cyclohexan)]-1-ylmethanamine](/img/structure/B12982089.png)

![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12982100.png)

![tert-Butyl (S)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12982107.png)

![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12982128.png)
